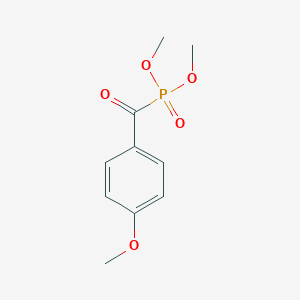

Dimethoxyphosphoryl-(4-methoxyphenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dimethoxyphosphoryl-(4-methoxyphenyl)methanone, also known as dimethyl (4-methoxybenzoyl)phosphonate, is a chemical compound with the molecular formula C10H13O5P and a molecular weight of 244.18 g/mol. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a phosphoryl group. It is a useful research chemical with applications in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dimethoxyphosphoryl-(4-methoxyphenyl)methanone can be synthesized through several synthetic routes. One common method involves the reaction of 4-methoxybenzoyl chloride with dimethyl phosphite in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

Dimethoxyphosphoryl-(4-methoxyphenyl)methanone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Activité Biologique

Dimethoxyphosphoryl-(4-methoxyphenyl)methanone is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

This compound features a phosphonate group that is known for enhancing biological activity through interactions with various biological targets. The synthesis typically involves the reaction of 4-methoxybenzaldehyde with a dimethoxyphosphoryl reagent under specific conditions to yield the desired compound. The synthesis process often emphasizes environmental sustainability, using methods that minimize waste and maximize yield.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anticancer agent and its effects on specific cellular pathways.

Anticancer Activity

Recent investigations have shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives containing the 4-methoxyphenyl moiety have demonstrated promising results against breast cancer (MDA-MB-231) and leukemia (K562) cell lines. The following table summarizes the IC50 values of related compounds:

| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 4-substituted coumarin linked with benzoyl amines | MDA-MB-231 | 0.03 | Inhibition of carbonic anhydrase IX |

| Dimethoxyphenyl derivatives | K562 | ~0.5 | Induction of apoptosis |

| Benzoyl-substituted arylamines | MCF-7 | 0.6 | Cell cycle arrest |

These compounds often exhibit enhanced activity under hypoxic conditions, which is relevant for tumor microenvironments where oxygen levels are low.

The mechanisms through which this compound exerts its biological effects are still being elucidated. Preliminary studies suggest that it may act through:

- Inhibition of Kinases : Similar compounds have shown inhibition of protein kinases such as DYRK1A and CLK1, which are critical in cell cycle regulation and proliferation.

- Apoptosis Induction : Some derivatives trigger apoptotic pathways in cancer cells, leading to reduced cell viability.

- Antioxidant Properties : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Case Studies and Research Findings

- Study on Antiproliferative Effects : A study published in RSC Medicinal Chemistry evaluated a series of compounds related to this compound, demonstrating that modifications in the methoxy groups significantly influenced their inhibitory activity against DYRK1A and DYRK1B kinases .

- Docking Studies : Molecular docking studies have indicated potential binding interactions between this compound and target proteins involved in cancer progression. These studies help predict the efficacy and selectivity of the compound .

- Comparative Analysis : In a comparative analysis with known anticancer agents like Doxorubicin, certain derivatives showed superior activities under hypoxic conditions, highlighting their potential as more effective therapeutic agents .

Propriétés

IUPAC Name |

dimethoxyphosphoryl-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13O5P/c1-13-9-6-4-8(5-7-9)10(11)16(12,14-2)15-3/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYKVIUTXZKDQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)P(=O)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13O5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90305192 |

Source

|

| Record name | Dimethyl (4-methoxybenzoyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10570-48-6 |

Source

|

| Record name | NSC169641 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl (4-methoxybenzoyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.